N-(3-aminophenyl)benzenesulfonamide
Overview
Description
“N-(3-aminophenyl)benzenesulfonamide” is a sulfonamide derivative of benzene. It has a molecular formula of C12H12N2O2S and a molecular weight of 248.3 g/mol .
Synthesis Analysis
The synthesis of N-(3-aminophenyl)benzenesulfonamide and its derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Molecular Structure Analysis
The molecular structure of N-(3-aminophenyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group . The compound has a molecular weight of 248.3 g/mol.Scientific Research Applications
Anticancer Applications
“N-(3-aminophenyl)benzenesulfonamide” and its derivatives have been studied for their potential anticancer properties . These compounds have shown significant inhibitory effects against certain cancer cell lines, such as the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of these derivatives have shown high selectivity against these cancer cell lines .
Antimicrobial Applications
In addition to their anticancer properties, “N-(3-aminophenyl)benzenesulfonamide” derivatives have also been studied for their antimicrobial properties . These compounds could potentially be used in the development of new antimicrobial agents .
Carbonic Anhydrase IX Inhibition
“N-(3-aminophenyl)benzenesulfonamide” derivatives have been found to inhibit carbonic anhydrase IX . Carbonic anhydrase IX is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Apoptosis Induction
Certain derivatives of “N-(3-aminophenyl)benzenesulfonamide” have been found to induce apoptosis in cancer cells . For example, one derivative was able to induce apoptosis in MDA-MB-231 cells .
Cellular Uptake Studies
“N-(3-aminophenyl)benzenesulfonamide” derivatives have been studied for their cellular uptake in cancer cells . Understanding the cellular uptake of these compounds can provide valuable information about their mechanism of action .
Proteomics Research
“N-(3-aminophenyl)benzenesulfonamide” is also used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in various proteomics applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which n-(3-aminophenyl)benzenesulfonamide belongs, are known to inhibit dihydropteroate synthetase, a vital enzyme for the synthesis of tetrahydrofolate .
Mode of Action
Sulfonamides, including N-(3-aminophenyl)benzenesulfonamide, are competitive inhibitors of dihydropteroate synthetase . They bind to the enzyme’s active site, preventing the normal substrate, para-aminobenzoic acid (PABA), from binding. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial coenzyme for nucleic acid synthesis .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by N-(3-aminophenyl)benzenesulfonamide disrupts the folate synthesis pathway . This disruption prevents the formation of tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides. These nucleotides are the building blocks of DNA and RNA, so their depletion inhibits bacterial growth and division .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of tetrahydrofolate synthesis by N-(3-aminophenyl)benzenesulfonamide results in the depletion of nucleotides, inhibiting DNA and RNA synthesis. This inhibition prevents bacterial growth and division, leading to a bacteriostatic effect .
properties
IUPAC Name |
N-(3-aminophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYQFOIEMVGGQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474387 | |
Record name | N-(3-aminophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)benzenesulfonamide | |
CAS RN |
104997-09-3 | |
Record name | N-(3-aminophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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